Pranazepide - 150408-73-4

Pranazepide

Catalog Number: EVT-279652
CAS Number: 150408-73-4
Molecular Formula: C26H19FN4O2
Molecular Weight: 438.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Pranazepide is a N-acyl-amino acid.
Source and Classification

Pranazepide is derived from the structural modifications of benzodiazepines and glutaramic acid analogs. It is categorized under the broader class of cholecystokinin receptor antagonists, specifically targeting the cholecystokinin-1 receptor (CCK1R) . This receptor is implicated in the regulation of appetite, gallbladder function, and pancreatic enzyme secretion.

Synthesis Analysis

The synthesis of pranazepide involves several key steps that incorporate advanced organic chemistry techniques. The compound can be synthesized through a multi-step process that typically includes:

  1. Formation of the Core Structure: The initial step generally involves the reaction of 2-amino-5-chlorobenzophenone with an appropriate acid derivative to form an intermediate.
  2. Cyclization: The intermediate undergoes cyclization to form a benzodiazepine ring structure, which is crucial for its biological activity.
  3. Functionalization: Subsequent reactions introduce various functional groups that enhance receptor binding affinity and selectivity for CCK1R.
  4. Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels suitable for biological testing.

The synthesis parameters, including temperature, reaction time, and solvent choice, are critical for optimizing yield and purity.

Molecular Structure Analysis

Pranazepide's molecular structure can be described as follows:

  • Molecular Formula: C16_{16}H18_{18}ClN3_{3}O
  • Molecular Weight: Approximately 305.79 g/mol
  • Structure: The compound features a benzodiazepine core with specific substitutions that confer its pharmacological properties. The presence of chlorine atoms and nitrogen functionalities contributes to its binding affinity to the CCK1R.

The three-dimensional conformation of pranazepide allows for optimal interaction with the CCK1 receptor, which has been elucidated through computational modeling studies .

Chemical Reactions Analysis

Pranazepide participates in several chemical reactions that are relevant to its pharmacological activity:

  1. Receptor Binding: The primary reaction involves the binding of pranazepide to the cholecystokinin-1 receptor, inhibiting its activation by endogenous ligands such as cholecystokinin.
  2. Metabolic Degradation: In vivo studies indicate that pranazepide undergoes metabolic transformations primarily in the liver, involving oxidation and conjugation reactions that facilitate its excretion.
  3. Potential Interactions: Research suggests that pranazepide may interact with other biochemical pathways, influencing gastrointestinal motility and enzyme secretion .
Mechanism of Action

Pranazepide exerts its effects through selective antagonism of the cholecystokinin-1 receptor. This mechanism can be summarized as follows:

  • Inhibition of CCK1R Activation: By binding to the CCK1R without activating it, pranazepide blocks the physiological effects mediated by cholecystokinin, such as gallbladder contraction and pancreatic enzyme release.
  • Modulation of Gastrointestinal Functions: The blockade results in altered gastrointestinal motility and secretion patterns, which may have therapeutic implications in conditions like pancreatitis or gallbladder dysfunction.

Studies have shown that pranazepide can significantly alter mRNA levels of CCK in intestinal tissues without affecting plasma levels, indicating a localized action within the gastrointestinal tract .

Physical and Chemical Properties Analysis

Pranazepide exhibits several notable physical and chemical properties:

  • Solubility: It is moderately soluble in organic solvents such as dimethyl sulfoxide but less soluble in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Pranazepide has a melting point range indicative of its crystalline nature, typically around 150–155 °C.

These properties are essential for formulating the drug for therapeutic use.

Applications

Pranazepide's primary applications are centered around its role as a therapeutic agent in gastrointestinal disorders:

  • Gastrointestinal Disorders: Due to its antagonistic effects on the cholecystokinin-1 receptor, pranazepide is being explored for managing conditions like pancreatitis and gallstone disease.
  • Metabolic Disorders: Its influence on appetite regulation positions it as a potential candidate for obesity treatment by modulating satiety signals .
  • Research Tool: Beyond therapeutic applications, pranazepide serves as a valuable tool in research settings to elucidate the roles of cholecystokinin receptors in various physiological processes.

Properties

CAS Number

150408-73-4

Product Name

Pranazepide

IUPAC Name

N-[(11S)-9-(2-fluorophenyl)-12-oxo-1,10-diazatricyclo[6.4.1.04,13]trideca-4(13),5,7,9-tetraen-11-yl]-1H-indole-2-carboxamide

Molecular Formula

C26H19FN4O2

Molecular Weight

438.5 g/mol

InChI

InChI=1S/C26H19FN4O2/c27-19-10-3-2-8-17(19)22-18-9-5-7-15-12-13-31(23(15)18)26(33)24(29-22)30-25(32)21-14-16-6-1-4-11-20(16)28-21/h1-11,14,24,28H,12-13H2,(H,30,32)/t24-/m1/s1

InChI Key

WKJDXKWFGJWGAS-XMMPIXPASA-N

SMILES

C1CN2C(=O)C(N=C(C3=CC=CC1=C32)C4=CC=CC=C4F)NC(=O)C5=CC6=CC=CC=C6N5

Solubility

Soluble in DMSO

Synonyms

FK 480
FK480
FR 120480
FR-120480
FR120480
N-(1-(2-fluorophenyl)-3,4,6,7-tetrahydro-4-oxo-pyrrolo(3,2,1-jk)(1,4)benzodiazepin-3-yl)-1H-indole-2-carboxamide

Canonical SMILES

C1CN2C(=O)C(N=C(C3=CC=CC1=C32)C4=CC=CC=C4F)NC(=O)C5=CC6=CC=CC=C6N5

Isomeric SMILES

C1CN2C(=O)[C@H](N=C(C3=CC=CC1=C32)C4=CC=CC=C4F)NC(=O)C5=CC6=CC=CC=C6N5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.